molecular formula C8H7Cl2NO4S B1460912 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid CAS No. 716360-56-4

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

Cat. No.: B1460912
CAS No.: 716360-56-4
M. Wt: 284.12 g/mol
InChI Key: XXVVPZSSECZKLO-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound represents part of the broader evolution of halogenated aromatic compounds in organic chemistry. The synthesis and characterization of dichlorobenzoic acid derivatives emerged from systematic investigations into the effects of halogen substitution patterns on aromatic carboxylic acids. Early research into dichlorobenzoic acids, particularly the fundamental 2,6-dichlorobenzoic acid framework, established the foundation for subsequent functionalization studies.

The incorporation of sulfamoyl groups into aromatic systems developed as chemists recognized the unique electronic and steric properties these substituents could impart. The methylsulfamoyl functionality represents a specific modification that balances the electron-withdrawing nature of the sulfonyl group with the moderate steric bulk of the methyl substituent. Historical patent literature indicates that synthetic routes to such compounds were developed as part of broader pharmaceutical research programs, where the combination of multiple functional groups was explored to optimize biological activity.

The systematic study of chlorination patterns on benzoic acid derivatives has shown that the 2,6-dichloro substitution pattern provides unique reactivity characteristics compared to other isomeric arrangements. Research demonstrates that this substitution pattern influences both the acidity of the carboxylic acid group and the overall electronic distribution within the aromatic system. The development of efficient synthetic methodologies for introducing both chlorine atoms and sulfamoyl groups has enabled the practical preparation of this compound for research applications.

Nomenclature and Structural Identity

This compound possesses the molecular formula C₈H₇Cl₂NO₄S and a molecular weight of 284.12 grams per mole. The compound is registered under Chemical Abstracts Service number 716360-56-4, providing a unique identifier for database searches and commercial procurement. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,6-dichloro-3-[(methylamino)sulfonyl]benzoic acid, which precisely describes the substitution pattern and functional groups present.

The structural architecture consists of a benzoic acid core with three distinct substituents positioned at specific locations on the aromatic ring. The carboxylic acid group occupies the 1-position by convention, while chlorine atoms are positioned at the 2- and 6-positions relative to the carboxyl group. The methylsulfamoyl group [-SO₂NH(CH₃)] is located at the 3-position, creating a specific substitution pattern that influences the compound's chemical and physical properties.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₈H₇Cl₂NO₄S
Molecular Weight 284.12 g/mol
CAS Number 716360-56-4
Polar Surface Area 83.47 Ų
LogP 1.5997
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 2
Rotatable Bonds 3

The InChI key for this compound is XXVVPZSSECZKLO-UHFFFAOYSA-N, providing a standardized structural representation that facilitates database searches and computational studies. The Simplified Molecular Input Line Entry System representation is O=C(O)C1=C(Cl)C=CC(S(=O)(NC)=O)=C1Cl, which encodes the complete structural information in a linear format suitable for computer processing.

Classification in Organic Chemistry

This compound belongs to multiple functional group classifications within organic chemistry. Primarily, it is classified as an aromatic carboxylic acid due to the presence of the carboxyl group directly attached to the benzene ring. The compound simultaneously functions as a sulfonamide derivative, specifically a sulfamoyl compound, due to the -SO₂NH(CH₃) substituent. Additionally, it is categorized as a polyhalogenated aromatic compound because of the two chlorine substituents.

Within the broader category of benzoic acid derivatives, this compound represents a highly substituted example where multiple electron-withdrawing groups influence the overall electronic character of the molecule. The combination of chlorine atoms and the sulfamoyl group creates a compound with significantly altered pKa values compared to unsubstituted benzoic acid. Research on related dichlorobenzoic acids indicates that the 2,6-dichloro substitution pattern typically results in pKa values substantially lower than benzoic acid itself.

The sulfamoyl classification places this compound within a group of organosulfur compounds that exhibit unique reactivity patterns. The sulfonyl group acts as a strong electron-withdrawing group, significantly influencing the reactivity of adjacent positions on the aromatic ring. The methylamino portion of the sulfamoyl group introduces a weak electron-donating effect that partially moderates the electron-withdrawing influence of the sulfonyl group.

From a synthetic chemistry perspective, this compound serves as both a synthetic target and a synthetic intermediate. The multiple functional groups present allow for diverse chemical transformations, including nucleophilic substitution reactions at the chlorinated positions, modifications of the carboxylic acid group, and potential transformations of the sulfamoyl functionality. The compound's classification as a building block in organic synthesis reflects its utility in constructing more complex molecular architectures.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique combination of functional groups and the resulting chemical properties. As a research chemical, it serves multiple roles including use as a synthetic intermediate, a model compound for studying substituent effects, and a building block for pharmaceutical development. The compound's structure makes it particularly valuable for investigating the electronic and steric effects of multiple substituents on aromatic systems.

In pharmaceutical research, compounds containing both halogen atoms and sulfamoyl groups have demonstrated diverse biological activities. The specific substitution pattern present in this compound provides a framework for structure-activity relationship studies, where modifications to the core structure can be systematically evaluated for their effects on biological activity. The compound's utility as a building block enables the synthesis of more complex pharmaceutical candidates through various coupling reactions and functional group transformations.

Table 2: Research Applications of this compound

Application Area Specific Use Research Significance
Synthetic Chemistry Building block for complex molecule synthesis Enables construction of diverse molecular architectures
Pharmaceutical Research Intermediate in drug development Provides framework for structure-activity studies
Materials Science Component in functional materials Contributes unique electronic properties
Chemical Biology Probe molecule development Facilitates biological mechanism studies

The compound's solubility characteristics make it suitable for various research applications. It demonstrates slight solubility in chloroform and methanol, as well as dimethyl sulfoxide, providing options for different reaction conditions and analytical procedures. This solubility profile is typical for compounds containing both polar and nonpolar functional groups, allowing for versatility in experimental design.

Current research involving this compound focuses on its potential applications in medicinal chemistry, where the combination of structural features may confer specific biological activities. The electron-withdrawing nature of the substituents influences the compound's interactions with biological targets, while the sulfamoyl group can participate in hydrogen bonding interactions that may be crucial for biological activity. Studies examining the reactivity of this compound have identified several transformation pathways, including oxidation reactions that can convert the sulfonyl group to sulfonic acid derivatives, and reduction reactions that can modify the sulfamoyl functionality.

Properties

IUPAC Name

2,6-dichloro-3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVVPZSSECZKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Carboxylation

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Halogenation Dichloromethyl ether, TiCl4 catalyst 0–10 °C Organic solvent (e.g., methylene chloride) High Controlled addition and pH adjustment
Oxidation/Carboxylation Sodium hypobromite, hydrogen peroxide 15–50 °C Aqueous Moderate Mild conditions, pH 1–3
Nucleophilic substitution Methylsulfamide, triethylamine 60–120 °C DMSO or DMF 60–70 Prolonged reaction time (up to 72 h)
Amidation coupling Coupling reagent (e.g., HATU), triethylamine Room temperature DMF ~63 15 h reaction time, followed by purification

Detailed Research Findings

  • The nucleophilic aromatic substitution on halogenated benzoic acid derivatives is highly regioselective, favoring substitution at positions activated by electron-withdrawing groups such as sulfonamides.

  • The use of polar aprotic solvents like DMSO and DMF is critical to facilitate the nucleophilic attack and to stabilize intermediates during the substitution reactions.

  • Mild oxidation and hydrolysis conditions prevent degradation of sensitive functional groups and improve overall yield and purity.

  • Coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) enable efficient amidation under mild conditions, avoiding harsh reagents that could affect the chloro substituents.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzoic Acid Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
2,6-Dichloro-3-(methylsulfamoyl)benzoic acid 716360-56-4 C₈H₇Cl₂NO₄S 283.13 -Cl (2,6), -NHSO₂CH₃ (3) Not reported
2,6-Difluoro-3-(methylsulfamoyl)benzoic acid 1039993-93-5 C₈H₇F₂NO₄S 251.21 -F (2,6), -NHSO₂CH₃ (3) Not reported
2,6-Dichloro-3-(trifluoromethyl)benzoic acid 25922-41-2 C₈H₃Cl₂F₃O₂ 259.01 -Cl (2,6), -CF₃ (3) 98–102
2-Methoxy-3,6-dichlorobenzoic acid 1918009 C₈H₆Cl₂O₃ 221.04 -Cl (3,6), -OCH₃ (2) Not reported
2,6-Dichloro-3-(difluoromethyl)benzoic acid N/A C₈H₄Cl₂F₂O₂ 241.03 -Cl (2,6), -CF₂H (3) Not reported

Key Observations :

  • Halogen vs. Sulfamoyl Substitutions : Replacing chlorine with fluorine (e.g., 2,6-difluoro analog) reduces molecular weight significantly (283.13 → 251.21 g/mol) and may enhance electronegativity. The trifluoromethyl (-CF₃) group in 25922-41-2 increases lipophilicity compared to the polar methylsulfamoyl group .
  • Methoxy vs. Sulfamoyl Groups : The methoxy (-OCH₃) substituent in 1918009 offers electron-donating effects, contrasting with the electron-withdrawing sulfamoyl group. This impacts reactivity and solubility .

Extraction and Solubility Behavior

  • Distribution Coefficients: Benzoic acid derivatives with higher hydrophobicity (e.g., trifluoromethyl or dichloro substituents) exhibit greater distribution coefficients (m), leading to faster extraction rates in emulsion liquid membrane systems. The methylsulfamoyl group’s polarity may reduce membrane phase solubility compared to nonpolar groups like -CF₃ .

Biological Activity

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid (CAS No. 716360-56-4) is a chemical compound that has garnered attention for its potential biological activities. This compound features a dichlorobenzene structure with a methylsulfamoyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H7Cl2NO4S
  • Molecular Weight : 284.116 g/mol
  • Structural Characteristics : The presence of chlorine atoms and a sulfamoyl group is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
  • Enzyme Inhibition : Interacts with specific enzymes, potentially influencing metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryModulates cytokine production
Enzyme InhibitionInhibits specific proteases and phosphatases

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators .
  • Cell Signaling Modulation : It may influence cell signaling pathways by inhibiting protein kinases that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, thereby protecting cells from oxidative stress .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against various bacterial strains, revealing significant inhibition zones for Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at concentrations above 50 µg/mL .
  • Anti-inflammatory Effects :
    • Research conducted on human fibroblasts demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) by approximately 30% compared to untreated controls .
  • Enzyme Inhibition Studies :
    • In vitro assays showed that this compound inhibited the activity of cathepsins B and L, which are involved in protein degradation pathways. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 5 µM.

Table 2: Case Study Results

Study FocusMethodologyKey Findings
AntimicrobialAgar diffusion methodSignificant inhibition against Gram-positive bacteria
Anti-inflammatoryCytokine assay in fibroblastsReduced IL-6 and TNF-alpha production by 30%
Enzyme InhibitionIn vitro enzyme assaysDose-dependent inhibition of cathepsins B and L

Q & A

Basic Research Question

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) with conditioning via methanol and equilibration with water. Load samples at pH 3–4 (adjusted with HCl) to retain acidic compounds .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit solubility differences. For chlorinated analogs, dichloromethane/hexane systems often yield high-purity crystals.
  • HPLC : Employ reverse-phase C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) for analytical-scale separation.

How should researchers address discrepancies in NMR or LC-MS data when characterizing this compound?

Advanced Research Question

  • NMR Contradictions : Confirm deuteration efficiency (e.g., DMSO-d₆ vs. CDCl₃) to resolve splitting artifacts. For chlorinated analogs, coupling patterns in aromatic regions (e.g., 7.2–8.0 ppm) require careful integration .
  • LC-MS Anomalies : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (e.g., Cl₂ vs. S/N isotopes). Cross-validate with certified reference materials (CRMs) for quantitative accuracy, as seen with 3,5-bis(trifluoromethyl)benzoic acid CRMs .

What are the best practices for assessing the hydrolytic stability of this compound in different pH environments?

Basic Research Question

  • Experimental Design :
    • Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 37°C.
    • Monitor degradation via LC-MS at intervals (0, 24, 48, 72 hours).
    • Quantify stability using internal standards (e.g., deuterated triclosan or benzoic acid analogs) .
  • Key Metrics : Calculate half-life (t₁/₂) and identify degradation products (e.g., free benzoic acid or sulfonic acid derivatives).

Are there computational strategies to predict the metabolic pathways or environmental persistence of this compound?

Advanced Research Question

  • In Silico Tools :
    • Use Pharos Project databases to map perfluorinated or sulfonamide analogs’ environmental behavior .
    • Apply BKMS_METABOLIC or PISTACHIO platforms for metabolic pathway predictions, leveraging sulfonamide biotransformation data .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify potential hydroxylation or dechlorination sites .

How can researchers resolve conflicting spectral data from different analytical batches?

Advanced Research Question

  • Batch Comparison Protocol :
    • Standardize sample preparation (e.g., GF/F filtration, SPE protocols) .
    • Validate instruments with CRMs (e.g., NMR quantitative standards) .
    • Perform statistical analysis (e.g., PCA) on LC-MS/MS datasets to identify outliers.
  • Case Study : For chlorinated benzoic acids, inconsistencies in ¹H-NMR shifts were resolved by controlling trace moisture levels (<50 ppm) during analysis .

What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins and measure binding kinetics (Kd, Kon/Koff).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions.
  • Crystallography : Co-crystallize with homologs of 4-hydroxybenzoic acid-binding proteins to resolve binding motifs .

How can researchers mitigate adsorption losses during sample preparation?

Basic Research Question

  • Glassware Treatment : Silanize with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adhesion .
  • Matrix Additives : Include 0.1% bovine serum albumin (BSA) in buffers to competitively inhibit surface binding.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
Reactant of Route 2
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2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.